molecular formula C13H15N3O B12534814 N-(1-Cyanopyrrolidin-3-yl)-2-phenylacetamide CAS No. 773858-06-3

N-(1-Cyanopyrrolidin-3-yl)-2-phenylacetamide

Katalognummer: B12534814
CAS-Nummer: 773858-06-3
Molekulargewicht: 229.28 g/mol
InChI-Schlüssel: WVMVLULZYCZUEL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(1-Cyanopyrrolidin-3-yl)-2-phenylacetamide is an organic compound that belongs to the class of acyl-alpha amino acids and derivatives This compound is characterized by the presence of a cyanopyrrolidine moiety attached to a phenylacetamide group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Cyanopyrrolidin-3-yl)-2-phenylacetamide typically involves the reaction of 1-cyanopyrrolidine with 2-phenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound in high yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

N-(1-Cyanopyrrolidin-3-yl)-2-phenylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

N-(1-Cyanopyrrolidin-3-yl)-2-phenylacetamide has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting cathepsin K.

    Medicine: Explored for its therapeutic potential in treating conditions involving mitochondrial dysfunction, cancer, and fibrosis.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N-(1-Cyanopyrrolidin-3-yl)-2-phenylacetamide involves its interaction with specific molecular targets. One of the primary targets is cathepsin K, an enzyme involved in the degradation of collagen. The compound inhibits the activity of cathepsin K by binding to its active site, thereby preventing the breakdown of collagen. This mechanism is particularly relevant in the context of diseases such as osteoporosis and certain types of cancer .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-(1-Cyanopyrrolidin-3-yl)-2-phenylacetamide is unique due to its specific structural features, such as the presence of both a cyanopyrrolidine and a phenylacetamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications. Its ability to inhibit cathepsin K sets it apart from other similar compounds, highlighting its potential therapeutic benefits.

Eigenschaften

CAS-Nummer

773858-06-3

Molekularformel

C13H15N3O

Molekulargewicht

229.28 g/mol

IUPAC-Name

N-(1-cyanopyrrolidin-3-yl)-2-phenylacetamide

InChI

InChI=1S/C13H15N3O/c14-10-16-7-6-12(9-16)15-13(17)8-11-4-2-1-3-5-11/h1-5,12H,6-9H2,(H,15,17)

InChI-Schlüssel

WVMVLULZYCZUEL-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CC1NC(=O)CC2=CC=CC=C2)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.